molecular formula C11H12Cl2O2 B13329646 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13329646
M. Wt: 247.11 g/mol
InChI Key: LLICOZMUFZJNFJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chlorinated aromatic ketone featuring a hydroxyl group at the para position (4-hydroxyphenyl) and chlorine substituents at the 2- and 5-positions of the benzene ring. The ketone group is branched with two methyl groups at the β-carbon (2,2-dimethylpropan-1-one).

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

1-(2,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)6-4-8(13)9(14)5-7(6)12/h4-5,14H,1-3H3

InChI Key

LLICOZMUFZJNFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 2,5-dichlorophenol with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitution patterns on the aromatic ring and the branching of the ketone moiety. Below is a comparative analysis based on available

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name CAS Number Chlorine Positions Hydroxyl Position Ketone Branching
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one Not explicitly listed 2,5 4 2,2-dimethyl
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one 124500-38-5 3,5 4 2-methyl
1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one 898766-60-4 2,5 None 2,2-dimethyl
1-(2,5-Dichloro-3-thienyl)ethan-1-one 10599-70-9 2,5 (thiophene ring) None None (acetyl group)
Key Observations :

In contrast, 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has chlorine at the 3- and 5-positions, creating a meta-dichloro arrangement. This alters electronic effects (e.g., electron-withdrawing) and steric interactions compared to the target compound.

Hydroxyl Group Presence :

  • The hydroxyl group at the 4-position in the target compound enhances solubility in polar solvents and enables hydrogen bonding, which is absent in 1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one .

Research and Commercial Relevance

  • Its 3,5-dichloro substitution may contribute to instability or reduced efficacy compared to the target compound.

Biological Activity

1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, with the CAS number 1540210-29-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}Cl2_{2}O2_{2}
  • Molecular Weight : 247.11 g/mol
  • Structure : The compound features a dichlorinated phenolic structure which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential application in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer potential of this compound indicate that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death. For instance, it has been reported to activate caspase pathways leading to programmed cell death in specific cancer cell lines.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging ability with IC50 values comparable to established antioxidants.
Anti-inflammatory Mechanism Study Showed inhibition of TNF-alpha and IL-6 production in macrophage cell lines.
Anticancer Research Induced apoptosis in breast cancer cell lines via caspase activation; reduced tumor growth in animal models.

Metabolic Stability

The metabolic stability of this compound has also been assessed using liver microsomal assays. These studies indicate that the compound undergoes metabolic transformations which may affect its bioavailability and efficacy.

Key Findings on Metabolism:

  • The compound exhibits moderate metabolic stability with several identified metabolites.
  • Metabolites formed include both active and inactive forms, influencing overall pharmacological activity.

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